molecular formula C18H15FN2O3 B11074743 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B11074743
M. Wt: 326.3 g/mol
InChI Key: OVYSEZSLIBRSKN-UHFFFAOYSA-N
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Description

    Reagents: 4-methoxybenzylamine, coupling agent (e.g., DCC)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole-2,5-dione core, which can be synthesized through the condensation of maleic anhydride with an appropriate amine

  • Step 1: Synthesis of Pyrrole-2,5-dione Core

      Reagents: Maleic anhydride, primary amine

      Conditions: Reflux in an appropriate solvent (e.g., toluene) with a catalyst (e.g., p-toluenesulfonic acid)

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, elevated temperature

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: room temperature, inert atmosphere

    Substitution: Nucleophiles (amines, thiols); conditions: polar aprotic solvents, elevated temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione
  • 1-(4-bromophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione
  • 1-(4-methylphenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione

Uniqueness

1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrole-2,5-dione

InChI

InChI=1S/C18H15FN2O3/c1-24-15-8-2-12(3-9-15)11-20-16-10-17(22)21(18(16)23)14-6-4-13(19)5-7-14/h2-10,20H,11H2,1H3

InChI Key

OVYSEZSLIBRSKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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